molecular formula C10H16O4 B13463708 t-Butyl a-(methoxycarbonylmethyl)acrylate

t-Butyl a-(methoxycarbonylmethyl)acrylate

Cat. No.: B13463708
M. Wt: 200.23 g/mol
InChI Key: SEEQECCFBDURSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl a-(methoxycarbonylmethyl)acrylate: is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl group, a methoxycarbonylmethyl group, and an acrylate moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl a-(methoxycarbonylmethyl)acrylate typically involves the esterification of acrylic acid with tert-butyl alcohol and methoxycarbonylmethyl alcohol. The reaction is catalyzed by an acid catalyst such as p-toluene sulfonic acid. The reaction conditions include maintaining the temperature at around 60-80°C and continuously removing water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is subjected to distillation to purify the product, and the crude product is washed and neutralized before final distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of t-Butyl a-(methoxycarbonylmethyl)acrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate moiety allows for the formation of long polymer chains through radical polymerization. The tert-butyl group imparts hydrophobicity and chemical resistance to the resulting polymers .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-methylidenebutanedioate

InChI

InChI=1S/C10H16O4/c1-7(6-8(11)13-5)9(12)14-10(2,3)4/h1,6H2,2-5H3

InChI Key

SEEQECCFBDURSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CC(=O)OC

Origin of Product

United States

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